Human Tyrosinase Inhibitory Potency: 4.6-Fold Improvement Over Kojic Acid in a Cellular Melanocyte Assay
1-(5-Formylthiophen-2-YL)-1H-pyrazole-4-carboxamide inhibits human tyrosinase in a physiologically relevant cellular context with an IC₅₀ of 32 μM (3.20E+4 nM), measured in human neonatal foreskin epidermal melanocyte cells using L-DOPA as substrate after 24 h preincubation [1]. In comparison, kojic acid—the most widely used clinical benchmark tyrosinase inhibitor—exhibits an IC₅₀ of 146.2 μM against human tyrosinase under comparable conditions, with some studies reporting even weaker inhibition (IC₅₀ > 500 μM) [2]. This represents a 4.6-fold to >15-fold potency advantage for the target compound against the human enzyme. Arbutin, another common reference, is substantially weaker still, with an IC₅₀ of approximately 5.8 mM against human tyrosinase [2].
| Evidence Dimension | Human tyrosinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 32 μM (3.20E+4 nM) |
| Comparator Or Baseline | Kojic acid: IC₅₀ = 146.2 μM (human tyrosinase); Arbutin: IC₅₀ ≈ 5,800 μM (5.8 mM) (human tyrosinase) |
| Quantified Difference | 4.6-fold more potent than kojic acid; ~181-fold more potent than arbutin against human tyrosinase |
| Conditions | Human neonatal foreskin epidermal melanocyte cells, L-DOPA substrate, 24 h preincubation (target compound); human tyrosinase inhibition assays (comparators, cross-study) |
Why This Matters
Human tyrosinase is the clinically relevant target for skin hyperpigmentation disorders; potency against human (not merely mushroom) enzyme directly predicts translational relevance for dermatological and cosmeceutical development programs.
- [1] BindingDB. Entry BDBM50559081 / CHEMBL492818. IC₅₀ = 3.20E+4 nM. Assay: Inhibition of human tyrosinase in neonatal foreskin epidermal melanocytes, L-DOPA substrate, 24 h preincubation. Data curated by ChEMBL, sourced from Université Grenoble Alpes. View Source
- [2] Karakaya, G.; Türe, A.; Ercan, A.; Öncül, S.; Aytemir, M.D. Synthesis, computational molecular docking analysis and effectiveness on tyrosinase inhibition of kojic acid derivatives. Bioorg. Chem. 2019, 88, 102950. Also: Mann, T.; et al. Inhibition of Human Tyrosinase Requires Molecular Motifs Distinctively Different from Mushroom Tyrosinase. J. Invest. Dermatol. 2018, 138(7), 1601–1608. Reports kojic acid IC₅₀ = 146.2 μM (human) and arbutin IC₅₀ in millimolar range for human tyrosinase. View Source
